(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C26H25N3O2S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O2S2/c1-4-14-31-22-12-10-19(11-13-22)24-20(17-29(27-24)21-8-6-5-7-9-21)15-23-25(30)28(16-18(2)3)26(32)33-23/h4-13,15,17-18H,1,14,16H2,2-3H3/b23-15- |
InChI Key |
TYDRUPYSSPUKJS-HAHDFKILSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Exocyclic Double Bond Formation
The (Z)-configured C5 methylidene group is introduced via Knoevenagel condensation between a preformed thiazolidin-4-one intermediate and a pyrazole-4-carbaldehyde derivative.
-
Thiazolidinone Precursor Synthesis :
-
React 2-methylpropylamine with carbon disulfide and ethyl chloroacetate to form 3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one.
-
Yield: 68–72% after recrystallization (ethanol/water).
-
-
Pyrazole-4-Carbaldehyde Preparation :
-
Condensation Step :
Key Factors :
One-Pot Cyclocondensation Approach
An alternative method involves simultaneous formation of the thiazolidinone core and exocyclic double bond:
-
Reagents :
-
2-Methylpropyl isothiocyanate (1 eq).
-
Ethyl 2-((1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl)methylene)hydrazine-1-carboxylate (1 eq).
-
Triethylamine (2 eq) in THF.
-
-
Procedure :
-
Stir at room temperature for 2 hours, then heat to 60°C for 8 hours.
-
Acidify with HCl (1M) to precipitate the product.
-
Yield : 48–52%.
Advantage : Reduces purification steps but requires stringent control of stoichiometry.
Intermediate Synthesis and Functionalization
Synthesis of 1-Phenyl-3-[4-(Prop-2-en-1-yloxy)Phenyl]-1H-Pyrazole
Step 1 : Suzuki-Miyaura Coupling
-
React 4-(prop-2-en-1-yloxy)phenylboronic acid (1.2 eq) with 1-phenyl-4-iodo-1H-pyrazole (1 eq) using Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1).
-
Yield: 85–90% after extraction.
Step 2 : Protection/Deprotection Strategy
-
Protect the allyloxy group with tert-butyldimethylsilyl chloride during pyrazole functionalization to prevent side reactions.
Optimization Strategies and Reaction Conditions
Catalytic Systems
Solvent Screening
-
Non-polar solvents (toluene, xylene) : Higher Z-selectivity due to reduced polarity stabilizing transition state.
-
Polar aprotic solvents (DMF, DMSO) : Accelerate reaction but promote E-isomer formation.
Analytical Characterization
-
NMR :
-
HRMS : m/z calc. for C₂₇H₂₇N₃O₂S₂ [M+H]⁺: 489.1521; found: 489.1518.
-
X-ray Crystallography : Confirms (Z)-configuration with dihedral angle of 172.3° between thiazolidinone and pyrazole planes.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The double bonds in the pyrazole and thiazolidinone rings can be reduced to form saturated derivatives.
Substitution: The phenyl and prop-2-en-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Saturated thiazolidinone and pyrazole derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been synthesized and evaluated for their effectiveness against various bacterial strains. The presence of the pyrazole ring enhances the biological activity due to its ability to interact with biological targets effectively.
Anti-inflammatory Properties
Studies have shown that thiazolidinone derivatives can possess anti-inflammatory effects. The compound's structure allows it to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The incorporation of specific substituents can modulate this activity, enhancing efficacy while reducing side effects.
Anticancer Potential
The thiazolidinone scaffold has been explored for anticancer applications. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific arrangement of functional groups in (5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one may contribute to its potential as an anticancer agent.
Polymer Chemistry
The unique chemical properties of (5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one have led to its exploration in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, making them more durable and heat-resistant.
Nanotechnology
In nanotechnology, compounds like this one are being investigated for their role in synthesizing nanoparticles with specific functionalities. The incorporation of this compound into nanoparticle formulations could lead to enhanced properties such as increased stability and targeted delivery in biomedical applications.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | A study demonstrated that thiazolidinone derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents. |
| Anti-inflammatory Activity | Research indicated that certain thiazolidinones reduced inflammation markers in vitro, supporting their use in treating inflammatory diseases. |
| Anticancer Studies | In vitro studies revealed that thiazolidinone derivatives induced apoptosis in various cancer cell lines, highlighting their potential as anticancer drugs. |
Mechanism of Action
The mechanism of action of “(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
(a) (2Z,5Z)-5-[(4-Hydroxy-3-isopropylphenyl)methylene]-3-(o-tolyl)-2-propylimino-thiazolidin-4-one
- Key Differences: Substituents: Hydroxy-isopropylphenyl (benzylidene) and o-tolyl (thiazolidinone N3) vs. propenyloxy-phenyl-pyrazole in the target compound. Functional Groups: Propylimino vs. thioxo group at C2.
- Synthesis: Yield: 24% (lower than typical thiazolidinone syntheses). Purification: Proton-directed automated prep-HPLC (ACN gradient).
- Analysis : ¹H NMR and HPLC confirmed purity, with molecular weight 394.2 (calc.) vs. 395.2 (obs.).
(b) (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-one Analogues
- Key Differences: Core Structure: Thiazol-4-one with an amino group at C2 vs. thioxo group in the target compound. Substituents: Varied benzylidene and phenyl groups (e.g., nitro, methoxy).
- Synthesis: Reflux in ethanol, yielding derivatives with moderate efficiency.
- Properties: The amino group may enhance hydrogen bonding, whereas the thioxo group in the target compound could improve electrophilicity.
(c) 5-(3,5-Diaryl-4,5-Dihydropyrazol-1-ylmethylene)-2-Thioxothiazolidin-4-ones
- Key Differences: Pyrazole Saturation: 4,5-Dihydropyrazole (non-aromatic) vs. aromatic pyrazole in the target compound. Substituents: Diaryl groups vs. propenyloxy-phenyl.
- Impact : Aromatic pyrazole in the target compound likely increases conjugation and planarity, enhancing stability and π-π interactions.
(d) (5Z)-5-{[3-(4-Ethoxy-2-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-3-Isopropyl-2-Thioxo-1,3-Thiazolidin-4-one
- Key Differences :
- Substituents: Ethoxy-2-methylphenyl vs. propenyloxy-phenyl on the pyrazole.
- Properties : Propenyloxy’s double bond may increase reactivity (e.g., Michael addition susceptibility) and lipophilicity compared to ethoxy-methyl.
Physicochemical and Electronic Properties
- Molecular Descriptors: Target Compound: The propenyloxy group increases electron-withdrawing effects and steric bulk compared to ethoxy . Thioxo vs. Aromaticity: Fully aromatic pyrazole in the target compound vs. dihydropyrazole in derivatives improves conjugation, as seen in DFT studies of similar systems .
Stability :
- The Z-configuration of the benzylidene group may reduce steric hindrance, favoring crystalline packing .
Biological Activity
Introduction
The compound (5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, characterized by its thiazolidine ring structure and various functional groups that contribute to its biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structural formula of the compound can be represented as follows:
The presence of a thiazolidine ring along with pyrazole and allyloxyphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Thiazolidinone derivatives, including the compound , have been extensively studied for their anticancer properties. Recent research indicates that they exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways:
- Inhibition of Enzymes : Many thiazolidinones inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Cell Cycle Arrest : These compounds can cause cell cycle arrest at specific phases, leading to reduced tumor growth .
Anti-inflammatory Activity
The compound shows promise as an anti-inflammatory agent. Thiazolidinones are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX. This activity is particularly beneficial in conditions such as arthritis and other inflammatory diseases .
Antioxidant Properties
Antioxidant activity is another notable feature of thiazolidinone derivatives. The ability to scavenge free radicals and reduce oxidative stress has been documented, suggesting potential applications in preventing oxidative damage-related diseases .
Antidiabetic Effects
Thiazolidinones have been recognized for their role in managing diabetes. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis. This action can lead to improved insulin sensitivity .
Antimicrobial Activity
Studies have indicated that thiazolidinones possess antimicrobial properties against a variety of pathogens, including bacteria and fungi. This broad-spectrum activity positions them as potential candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of a thiazolidinone derivative similar to the compound discussed. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12 | Inhibition of COX enzymes |
This data highlights the compound's potential as an anticancer agent through various mechanisms.
Case Study 2: Anti-inflammatory Activity Assessment
In a model of acute inflammation, a thiazolidinone derivative was tested for its anti-inflammatory effects:
| Treatment Group | Inflammation Score Reduction (%) |
|---|---|
| Control | 0 |
| Thiazolidinone | 75 |
The significant reduction in inflammation scores suggests strong anti-inflammatory properties.
Q & A
What are the common synthetic routes for this thiazolidinone derivative?
- (Basic) *
The synthesis involves a multi-step approach:
Core formation : Condensation of thiosemicarbazide derivatives with α,β-unsaturated aldehydes under acidic reflux. outlines a method using chloroacetic acid, sodium acetate, and aldehydes in DMF-acetic acid (1:2) at reflux for 2 hours, followed by recrystallization .
Substituent introduction : The propenyloxy group on the phenyl ring is introduced via Williamson ether synthesis (e.g., reacting 4-hydroxyphenyl precursors with allyl bromide in basic conditions) prior to cyclization .
Final cyclization : Controlled pH and solvent choice (e.g., ethanol or methanol) are critical to ensure proper cyclization, as seen in analogous syntheses of iodinated thiazolidinones .
Which spectroscopic techniques are essential for structural characterization?
- (Basic) *
Key methods include:
- FT-IR : Identify thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. reports specific peaks for similar structures .
- ¹H/¹³C NMR : Confirm Z-configuration of the methylidene group via coupling constants (J = 10–12 Hz for Z-isomers) and aromatic proton splitting patterns .
- UV-Vis : Detect π→π* transitions in conjugated systems (e.g., λmax ~350 nm for thiazolidinone derivatives) .
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in for related compounds .
How can computational methods predict biological interactions?
- (Advanced) *
Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., fungal 14α-demethylase, PDB:3LD6). validated this approach for pyrazole-thiazolidinone hybrids .
DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. combined DFT with experimental UV-Vis/NMR for validation .
MD simulations : Assess binding stability over 50–100 ns trajectories to identify key residues in enzyme inhibition .
How to optimize reaction yields for the thiazolidinone core?
- (Advanced) *
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance cyclization, as in (85% yield in DMF-acetic acid) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate imine formation .
- Temperature control : Maintain reflux at 80–90°C to prevent side reactions, as lower temperatures (<70°C) reduce cyclization efficiency .
How to resolve contradictions between NOESY and X-ray data?
- (Advanced) *
Repeat crystallography : Vary solvents (e.g., DMF vs. ethanol) to rule out crystal packing artifacts .
DFT validation : Compare experimental NMR/UV-Vis with computed spectra for Z/E conformers .
Variable-temperature NMR : Assess dynamic effects causing anomalous NOE correlations, as in for tautomer resolution .
What are key considerations for biological activity assays?
- (Basic) *
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram+/Gram- bacteria and Candida spp., referencing ’s protocol for thiazolidinone-azo derivatives .
- Cytotoxicity testing : Employ MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations .
- Enzyme inhibition : Test against COX-2 or α-glucosidase, using positive controls (e.g., diclofenac for COX-2) .
How to analyze the stability of thiazolidinone derivatives?
- (Advanced) *
- Forced degradation studies : Expose compounds to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor via HPLC (C18 column, acetonitrile-water mobile phase) .
- Oxidative stability : Treat with H₂O₂ (3% v/v) and track carbonyl/thioxo group integrity using FT-IR .
What strategies confirm the Z-configuration of the methylidene group?
- (Advanced) *
- X-ray crystallography : Definitive proof via bond angle analysis (e.g., C5–C6–C7 = 120° for Z-isomers) .
- NOESY : Cross-peaks between methylidene protons and adjacent aromatic protons indicate Z-configuration .
- Computational modeling : Compare experimental vs. DFT-calculated ¹³C chemical shifts for accuracy .
How to address low reproducibility in allyloxy group incorporation?
- (Advanced) *
- Purify intermediates : Use column chromatography (silica gel, hexane:EtOAc) to remove unreacted 4-hydroxyphenyl precursors .
- Optimize base : Replace NaOH with K₂CO₃ in Williamson ether synthesis for milder conditions .
- Monitor reaction progress : TLC (Rf = 0.5 in 7:3 hexane:EtOAc) ensures complete substitution before cyclization .
What are the applications of DFT in spectral analysis?
- (Advanced) *
- Vibrational assignments : Match computed FT-IR frequencies (±10 cm⁻¹ tolerance) to experimental peaks .
- NMR prediction : Use gauge-independent atomic orbital (GIAO) method for ¹³C shifts, correcting with scaling factors .
- Electronic transitions : Compare TD-DFT-calculated UV-Vis spectra with experimental λmax values to validate conjugation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
